

Physical and chemical properties of "Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate"

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Compound of Interest

Compound Name: Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Cat. No.: B176084

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An In-depth Technical Guide to Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a fluorinated β -keto ester of significant interest in medicinal chemistry and drug discovery. Its structural features, including a reactive β -keto ester moiety and a difluorinated phenyl ring, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its chemical reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate** is presented below.

Property	Value
IUPAC Name	Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
CAS Number	185302-85-6
Molecular Formula	C ₁₀ H ₈ F ₂ O ₃
Molecular Weight	214.17 g/mol
Appearance	Not specified in available literature
Melting Point	Not specified in available literature
Boiling Point	Not specified in available literature
Density	Not specified in available literature
Solubility	Not specified in available literature

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate**. While a complete set of spectra is not publicly available, typical spectral features for β -keto esters can be predicted.

3.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum would be expected to show signals corresponding to the methyl ester protons, the methylene protons alpha to the carbonyl and ester groups, and the aromatic protons of the difluorophenyl ring. The methylene protons may appear as a singlet, and their chemical shift would be influenced by the adjacent carbonyl groups. The aromatic protons would likely exhibit complex splitting patterns due to fluorine-proton coupling.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ketone and ester, the methylene carbon, the methyl carbon of the ester, and the carbons of the difluorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the fluorine substituents.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching vibrations for both the ketone and the ester functional groups, typically in the range of 1650-1750 cm^{-1} . C-F stretching vibrations in the aromatic ring would also be present, usually in the 1100-1300 cm^{-1} region.

3.4. Mass Spectrometry (Predicted)

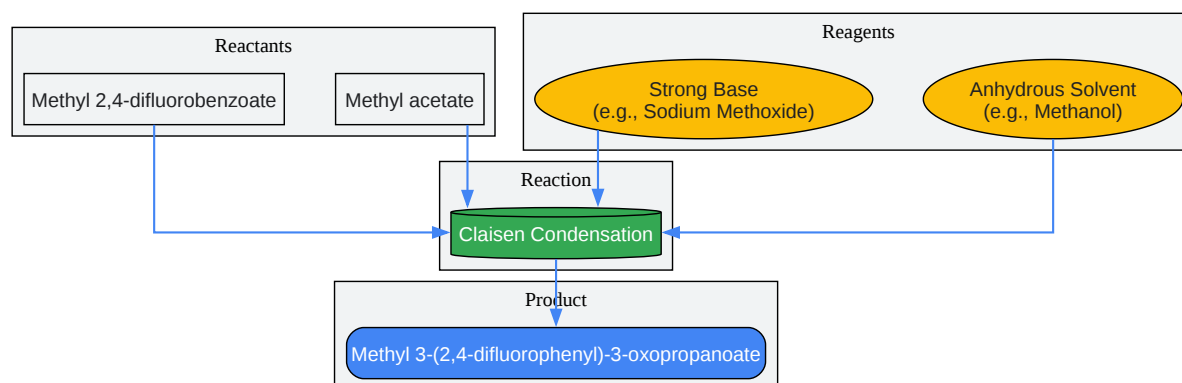
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (214.17 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$) and other characteristic fragments.

Experimental Protocols

4.1. Synthesis via Claisen Condensation

A plausible and widely used method for the synthesis of β -keto esters like **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate** is the Claisen condensation.^{[1][2][3]} This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

4.1.1. Proposed Synthetic Pathway



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Caption: Proposed synthesis of **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate** via Claisen condensation.

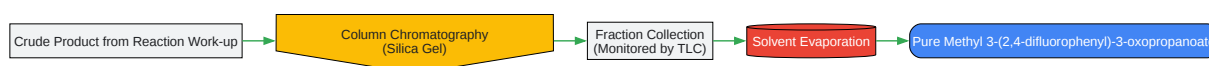
4.1.2. Detailed Methodology

- **Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
- **Base Addition:** Carefully add sodium metal to the methanol to generate sodium methoxide in situ. Alternatively, commercially available sodium methoxide can be used.
- **Reactant Addition:** To the stirred solution of sodium methoxide, add a mixture of methyl 2,4-difluorobenzoate and methyl acetate dropwise at a controlled temperature.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., dilute acetic acid or hydrochloric acid).
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with water and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

4.2. Purification and Analysis

4.2.1. Purification Workflow



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Caption: General workflow for the purification of **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate**.

4.2.2. Analytical Techniques

- **Thin-Layer Chromatography (TLC):** TLC is a quick and effective method to monitor the progress of the synthesis and to identify the fractions containing the desired product during column chromatography.
- **High-Performance Liquid Chromatography (HPLC):** HPLC can be used for purity assessment of the final product.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful technique for both separation and identification of the compound and any potential impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the structure of the synthesized compound.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups (ketone and ester).

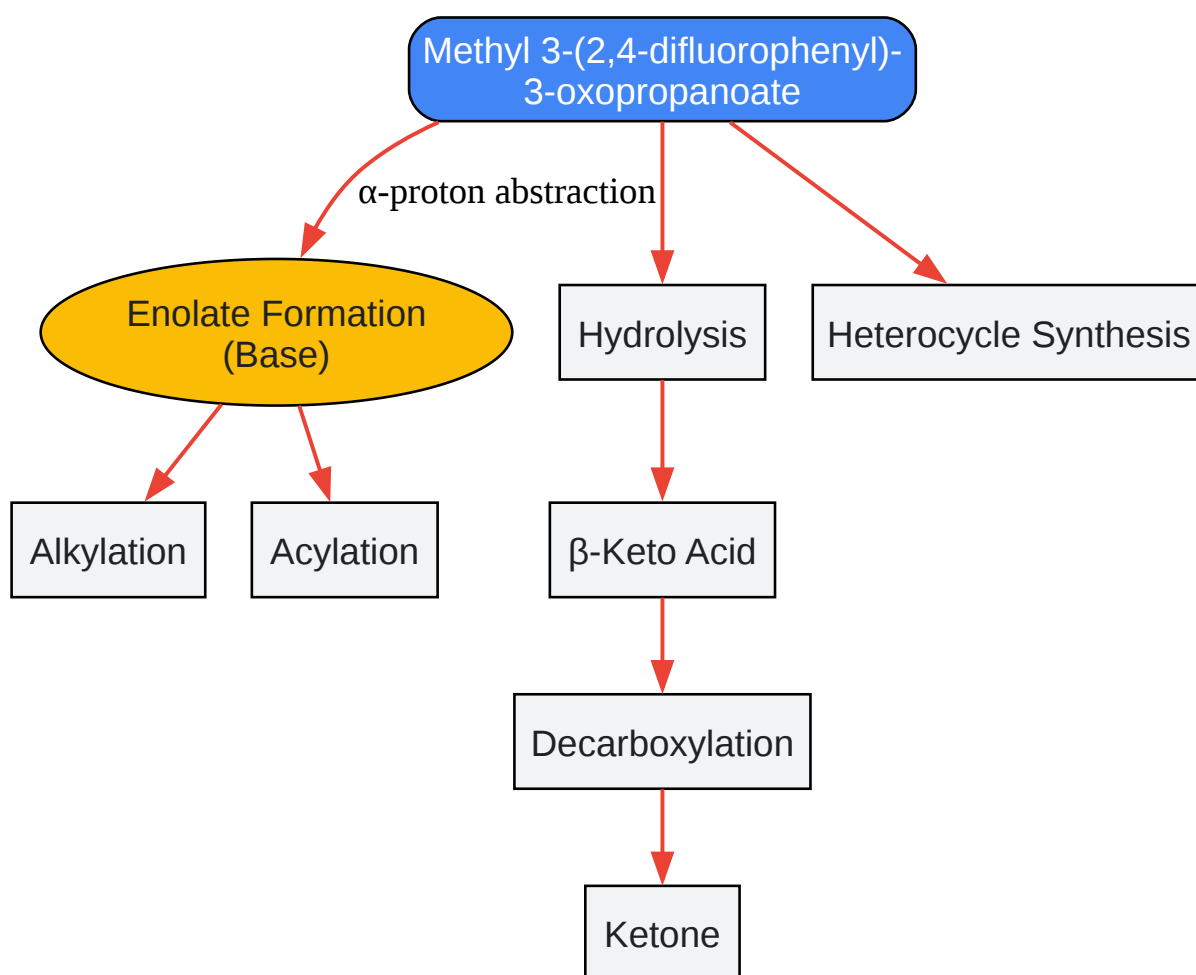
Chemical Reactivity and Potential Applications

β -Keto esters are versatile intermediates in organic synthesis.^[4] The presence of the acidic α -protons allows for a variety of reactions.

5.1. General Reactivity

- Alkylation: The α -protons of the methylene group are acidic and can be removed by a base to form an enolate, which can then be alkylated.
- Acylation: The enolate can also be acylated to introduce another acyl group.
- Decarboxylation: β -Keto esters can be hydrolyzed to the corresponding β -keto acid, which can then be decarboxylated upon heating to yield a ketone.
- Reduction: The ketone functionality can be selectively reduced to an alcohol.
- Heterocycle Synthesis: β -Keto esters are common starting materials for the synthesis of various heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, which are important scaffolds in medicinal chemistry.

5.2. Logical Relationship of Reactivity



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Caption: Reactivity pathways of **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate**.

Biological Activity

While specific biological activity data for **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate** is not extensively reported in public literature, the incorporation of a difluorophenyl moiety is a common strategy in the design of bioactive molecules. Fluorine substitution can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, β-keto esters are known precursors to a wide range of biologically active compounds, including antibacterial, antifungal, and anticancer agents.[5][6] Therefore, this compound serves as a key building block for the synthesis of novel therapeutic agents.

Safety and Handling

Detailed safety information for this specific compound is not readily available. However, as with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions should be followed:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- Consult the Safety Data Sheet (SDS) for similar compounds for more detailed handling and disposal information.

Conclusion

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive β -keto ester functionality and a difluorinated aromatic ring offers numerous possibilities for the creation of novel and potentially potent therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective utilization.

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References

- 1. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-2-Chloroisodurene(1585-16-6) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]

- 6. 3-Methacryloxypropyltrimethoxysilane(2530-85-0) ¹³C NMR [m.chemicalbook.com]
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